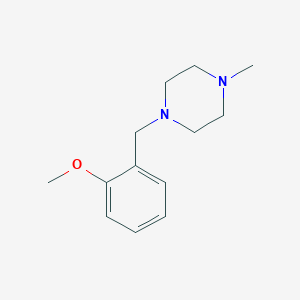
2-(methylthio)-4-phenyl-6-(2-thienyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylthio)-4-phenyl-6-(2-thienyl)nicotinonitrile, also known as MPTN, is a chemical compound that has shown promising results in scientific research for its potential use in various fields.
Mecanismo De Acción
The mechanism of action of 2-(methylthio)-4-phenyl-6-(2-thienyl)nicotinonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, proliferation, and inflammation. 2-(methylthio)-4-phenyl-6-(2-thienyl)nicotinonitrile has been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell growth and proliferation. In addition, 2-(methylthio)-4-phenyl-6-(2-thienyl)nicotinonitrile has also been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation.
Biochemical and Physiological Effects:
2-(methylthio)-4-phenyl-6-(2-thienyl)nicotinonitrile has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, protection against oxidative stress, and inhibition of inflammation. In cancer cells, 2-(methylthio)-4-phenyl-6-(2-thienyl)nicotinonitrile has been shown to induce cell cycle arrest and inhibit cell growth and proliferation. In neuronal cells, 2-(methylthio)-4-phenyl-6-(2-thienyl)nicotinonitrile has been shown to protect against oxidative stress and prevent neurodegeneration. In addition, 2-(methylthio)-4-phenyl-6-(2-thienyl)nicotinonitrile has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(methylthio)-4-phenyl-6-(2-thienyl)nicotinonitrile in lab experiments is its specificity and potency. 2-(methylthio)-4-phenyl-6-(2-thienyl)nicotinonitrile has been shown to selectively inhibit various enzymes and signaling pathways, making it a useful tool for studying the mechanisms of various diseases. In addition, 2-(methylthio)-4-phenyl-6-(2-thienyl)nicotinonitrile has also been shown to have high potency, allowing for the use of lower concentrations in experiments. One of the limitations of using 2-(methylthio)-4-phenyl-6-(2-thienyl)nicotinonitrile in lab experiments is its solubility. 2-(methylthio)-4-phenyl-6-(2-thienyl)nicotinonitrile has low solubility in water, which can make it difficult to dissolve in cell culture media and other experimental solutions.
Direcciones Futuras
There are several future directions for 2-(methylthio)-4-phenyl-6-(2-thienyl)nicotinonitrile research, including the development of novel 2-(methylthio)-4-phenyl-6-(2-thienyl)nicotinonitrile derivatives with improved solubility and potency, the study of 2-(methylthio)-4-phenyl-6-(2-thienyl)nicotinonitrile in various animal models of disease, and the investigation of 2-(methylthio)-4-phenyl-6-(2-thienyl)nicotinonitrile in combination with other drugs for the treatment of various diseases. In addition, further research is needed to fully understand the mechanism of action of 2-(methylthio)-4-phenyl-6-(2-thienyl)nicotinonitrile and its potential use in various fields, including cancer research, neuroprotection, and as an anti-inflammatory agent.
Conclusion:
In conclusion, 2-(methylthio)-4-phenyl-6-(2-thienyl)nicotinonitrile is a promising chemical compound that has shown potential in various scientific research fields. Its specificity and potency make it a useful tool for studying the mechanisms of various diseases, and its biochemical and physiological effects make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 2-(methylthio)-4-phenyl-6-(2-thienyl)nicotinonitrile and its potential use in various fields.
Métodos De Síntesis
The synthesis of 2-(methylthio)-4-phenyl-6-(2-thienyl)nicotinonitrile involves the reaction of 2-chloro-4-phenyl-6-(2-thienyl)pyridine with sodium methylthiolate in the presence of a catalyst such as copper iodide. The resulting product is then treated with cyanogen bromide to obtain 2-(methylthio)-4-phenyl-6-(2-thienyl)nicotinonitrile.
Aplicaciones Científicas De Investigación
2-(methylthio)-4-phenyl-6-(2-thienyl)nicotinonitrile has been studied for its potential use in various fields, including cancer research, neuroprotection, and as an anti-inflammatory agent. In cancer research, 2-(methylthio)-4-phenyl-6-(2-thienyl)nicotinonitrile has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroprotection, 2-(methylthio)-4-phenyl-6-(2-thienyl)nicotinonitrile has been shown to protect neuronal cells from oxidative stress and prevent neurodegeneration. In addition, 2-(methylthio)-4-phenyl-6-(2-thienyl)nicotinonitrile has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-methylsulfanyl-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2S2/c1-20-17-14(11-18)13(12-6-3-2-4-7-12)10-15(19-17)16-8-5-9-21-16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMIATGELIRABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylsulfanyl-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5783831.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5783836.png)
![4'-[(2,4-dimethoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5783838.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,2,3,4,5,6-hexamethylbenzenesulfonamide](/img/structure/B5783853.png)
![N-(2-furylmethyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5783861.png)



![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5783897.png)

![N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5783909.png)

![7-[(2-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5783931.png)
